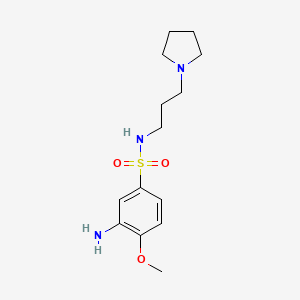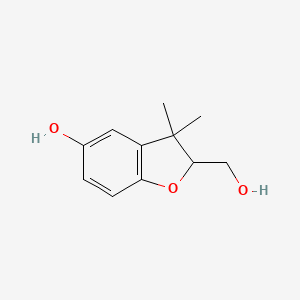
2-(hydroxymethyl)-3,3-dimethyl-2H-1-benzofuran-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-3,3-dimethyl-2H-1-benzofuran-5-ol is a chemical compound belonging to the class of benzofurans, which are characterized by a fused benzene and furan ring structure. This compound features a hydroxymethyl group (-CH2OH) attached to the benzofuran core, making it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,3-dimethyl-2H-1-benzofuran-5-ol as the starting material.
Hydroxymethylation Reaction: The hydroxymethylation reaction involves the addition of formaldehyde to the starting material in the presence of a suitable catalyst, such as an acid or base, to introduce the hydroxymethyl group.
Reaction Conditions: The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the benzofuran ring.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction mixture is prepared, reacted, and then purified to obtain the final product.
Purification: Purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound from the reaction mixture.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methylene group (-CH2-).
Substitution: Substitution reactions can replace the hydroxymethyl group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or iodine (I2) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alkanes and alkenes.
Substitution Products: Halogenated compounds and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-3,3-dimethyl-2H-1-benzofuran-5-ol has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(hydroxymethyl)-3,3-dimethyl-2H-1-benzofuran-5-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxymethyl-3,3-dimethyl-2H-1-benzofuran-4-ol: Similar structure but different position of the hydroxymethyl group.
3,3-Dimethyl-2H-1-benzofuran-5-ol: Lacks the hydroxymethyl group.
2-(Hydroxymethyl)-3,3-dimethyl-2H-1-benzofuran-4-ol: Similar structure but different position of the hydroxymethyl group.
Uniqueness: 2-(Hydroxymethyl)-3,3-dimethyl-2H-1-benzofuran-5-ol is unique due to the presence of the hydroxymethyl group at the 2-position, which influences its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-3,3-dimethyl-2H-1-benzofuran-5-ol |
InChI |
InChI=1S/C11H14O3/c1-11(2)8-5-7(13)3-4-9(8)14-10(11)6-12/h3-5,10,12-13H,6H2,1-2H3 |
InChI-Schlüssel |
ALRYLTIRVVMKOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC2=C1C=C(C=C2)O)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357918.png)

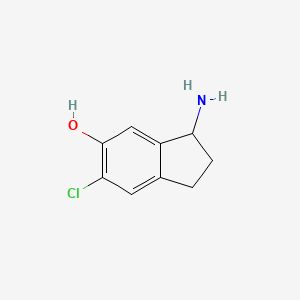
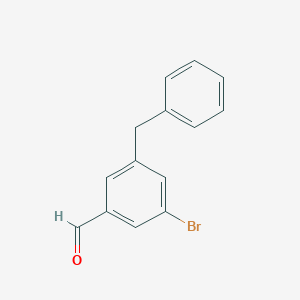
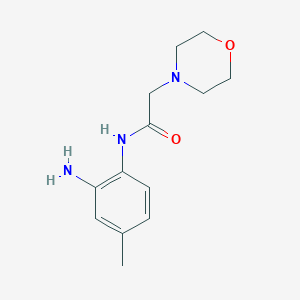
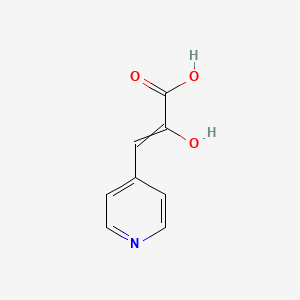
![3-Nitro-4-[[1-(oxetan-3-yl)azetidin-3-yl]amino]benzenesulfonamide](/img/structure/B15357941.png)
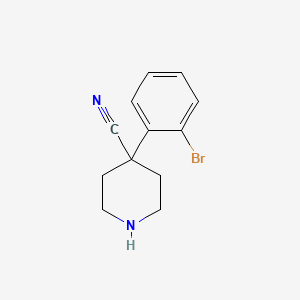
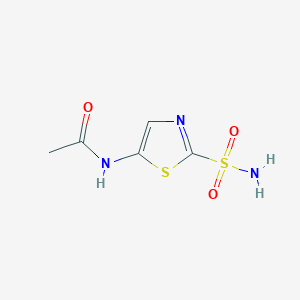
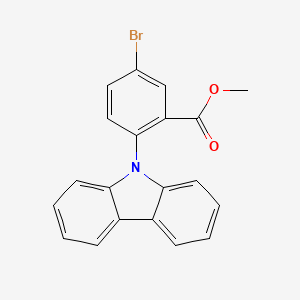
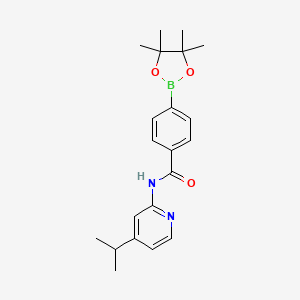
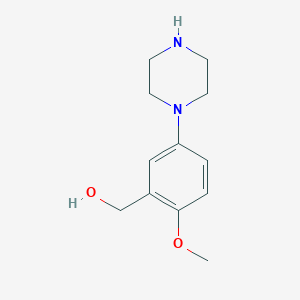
![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)
